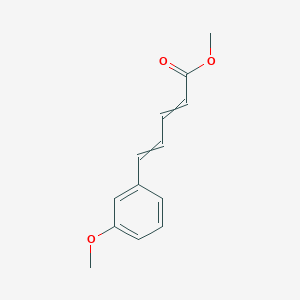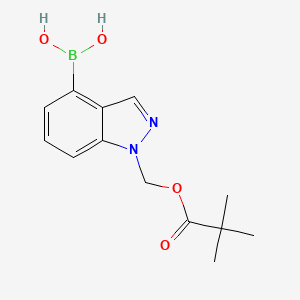
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a pivaloyloxy group attached to a methyl group, which is further connected to an indazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or boronic esters.
Attachment of the Pivaloyloxy Group: The pivaloyloxy group is introduced through esterification reactions, typically using pivaloyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine:
Cancer Treatment: Boronic acid derivatives have been explored for their potential in cancer therapy, particularly as proteasome inhibitors.
Diagnostics: Utilized in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the development of sensors for detecting various analytes, including glucose and other biomolecules.
Mécanisme D'action
The mechanism of action of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and bioconjugation. In medicinal applications, boronic acids can inhibit enzymes by binding to active site residues, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Known for its stability and reactivity in various organic transformations.
Pinacol Boronic Esters: Widely used as protecting groups and in cross-coupling reactions.
Uniqueness: (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring and the pivaloyloxy group, which can impart distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in specific synthetic and medicinal applications.
Propriétés
Numéro CAS |
1426425-08-2 |
|---|---|
Formule moléculaire |
C13H17BN2O4 |
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
[1-(2,2-dimethylpropanoyloxymethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-13(2,3)12(17)20-8-16-11-6-4-5-10(14(18)19)9(11)7-15-16/h4-7,18-19H,8H2,1-3H3 |
Clé InChI |
BVHOITYSTBIUKD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=NN(C2=CC=C1)COC(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
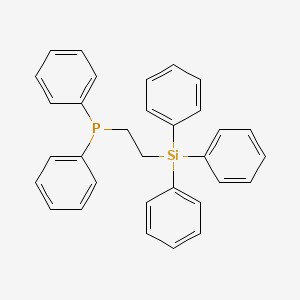
![4-Chloro-7,8-dimethoxyimidazo[1,5-a]quinoxaline](/img/structure/B8475223.png)
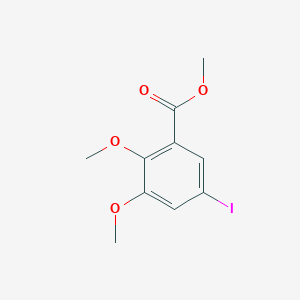
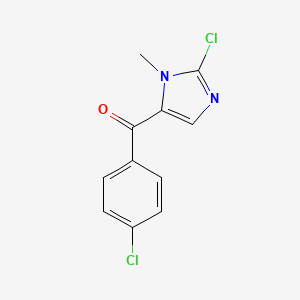
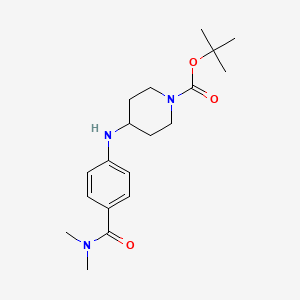
![N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8475252.png)
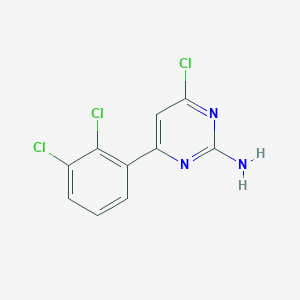
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
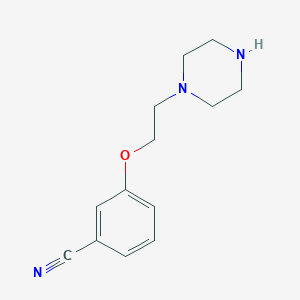
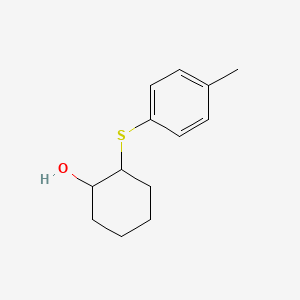
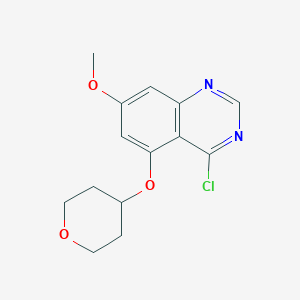
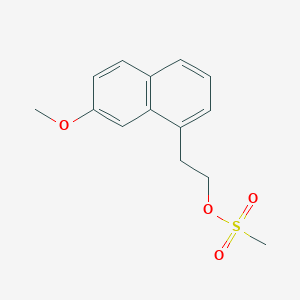
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
